N-(benzo[d]thiazol-2-yl)-3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)propanamide
Overview
Description
Benzo[d]thiazol-2-yl and thiazol-4-yl are both heterocyclic compounds, which are often used in the synthesis of various pharmaceuticals due to their diverse biological activities . They can be part of larger molecules, like the one you mentioned, and can contribute to the overall properties of the compound.
Synthesis Analysis
The synthesis of such compounds often involves reactions like palladium-catalyzed Heck coupling or formation of C-N bonds via an aromatic aldehyde . The exact synthesis method would depend on the specific structure and functional groups present in the molecule.Molecular Structure Analysis
The molecular structure of such compounds can be characterized using techniques like IR, UV-visible, 1H-NMR, 13C-NMR, and mass spectroscopy . The presence of benzo[d]thiazol-2-yl and thiazol-4-yl groups would likely influence the overall structure and properties of the molecule.Chemical Reactions Analysis
The chemical reactions involving such compounds can vary widely depending on the specific functional groups present. For example, a compound with a benzo[d]thiazol-2-yl group was shown to selectively sense cysteine over other analytes .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds can be influenced by the presence of benzo[d]thiazol-2-yl and thiazol-4-yl groups. These properties can be analyzed using techniques like X-ray powder diffraction, thermal gravimetric analysis, and differential scanning calorimetry .Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S3/c1-28-14-7-9-15(10-8-14)31(26,27)24-20-21-13(12-29-20)6-11-18(25)23-19-22-16-4-2-3-5-17(16)30-19/h2-5,7-10,12H,6,11H2,1H3,(H,21,24)(H,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXFZNVGFHNLDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)NC3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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